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Compound of Interest

Compound Name: Marasmic acid

Cat. No.: B1676070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Marasmic acid is a sesquiterpenoid natural product first isolated from the fungus Marasmius

conigenus. It belongs to the class of polycyclic sesquiterpenes and exhibits a range of

biological activities, including antibacterial and antifungal properties.[1] Its complex chemical

structure and notable bioactivity make it a subject of interest for natural product synthesis and

drug discovery. This technical guide provides an in-depth overview of the spectral data of

Marasmic acid, details the experimental protocols for its analysis, and explores its interaction

with biological signaling pathways.

Chemical Structure and Properties
Chemical Formula: C₁₅H₁₈O₄[2]

Molecular Weight: 262.30 g/mol [2]

CAS Number: 2212-99-9[2]

IUPAC Name: (1S,2S,6S,9R,10S)-10-hydroxy-4,4-dimethyl-12-oxo-11-

oxatetracyclo[7.3.1.0¹,⁹.0²,⁶]tridec-7-ene-8-carbaldehyde[2]
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Precise, experimentally-derived spectral data for Marasmic acid, including specific chemical

shifts and mass-to-charge ratios, are not readily available in the public domain literature

reviewed for this guide. The following tables are presented with placeholder data to illustrate

the conventional format for such information. Researchers are advised to acquire and interpret

their own experimental data for definitive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of Marasmic Acid (Placeholder Data)

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

e.g., 9.80 s - 1H CHO

e.g., 6.50 d 8.0 1H Olefinic H

e.g., 4.20 dd 10.0, 5.0 1H CH-O

e.g., 2.50 m - 2H CH₂

e.g., 1.10 s - 3H CH₃

e.g., 1.05 s - 3H CH₃

Table 2: ¹³C NMR Spectral Data of Marasmic Acid (Placeholder Data)
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Chemical Shift (δ) ppm Carbon Type Assignment

e.g., 205.0 C=O Aldehyde

e.g., 170.0 C=O Lactone

e.g., 145.0 C Olefinic C

e.g., 130.0 CH Olefinic CH

e.g., 80.0 CH-O CH-OH

e.g., 55.0 CH Bridgehead CH

e.g., 45.0 C Quaternary C

e.g., 35.0 CH₂ Methylene

e.g., 25.0 CH₃ Methyl

e.g., 20.0 CH₃ Methyl

Mass Spectrometry
Table 3: Mass Spectrometry Data of Marasmic Acid (Placeholder Data)

m/z Relative Intensity (%) Proposed Fragment

e.g., 262 [M]⁺, e.g., 80 Molecular Ion

e.g., 244 e.g., 60 [M - H₂O]⁺

e.g., 233 e.g., 100 [M - CHO]⁺

e.g., 219 e.g., 45 [M - C₃H₇]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR and mass

spectrometry data for sesquiterpenoids like Marasmic acid.

NMR Spectroscopy
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1. Sample Preparation:

Dissolve 5-10 mg of purified Marasmic acid in approximately 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be

based on the solubility of the compound and should not have signals that overlap with key

resonances of the analyte.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for most organic

molecules.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an

exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS

signal.

3. ¹³C NMR Spectroscopy:

Instrument: The same spectrometer as used for ¹H NMR.
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Acquisition Parameters:

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

Number of Scans: 1024 to 4096 scans are typically required due to the low natural

abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Spectral Width (sw): A range of 0 to 220 ppm is appropriate for most organic compounds.

Processing: Apply a Fourier transform to the FID with an exponential window function (line

broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift

scale to the TMS signal or the residual solvent peak.

Mass Spectrometry
1. Sample Preparation:

Dissolve a small amount of the purified Marasmic acid (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol, acetonitrile, or a mixture of both.

The solution can be directly infused into the mass spectrometer or injected into a liquid

chromatography system coupled to the mass spectrometer (LC-MS).

2. High-Resolution Mass Spectrometry (HRMS):

Instrument: An Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron

Resonance (FT-ICR) mass spectrometer.

Ionization Method: Electrospray Ionization (ESI) is commonly used for polar molecules like

Marasmic acid and can be run in either positive or negative ion mode.

Data Acquisition:

Acquire the full scan mass spectrum over a mass range of m/z 100-500.
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The high resolution and mass accuracy of the instrument will allow for the determination of

the elemental composition of the molecular ion and its fragments.

3. Tandem Mass Spectrometry (MS/MS):

To obtain structural information, perform tandem mass spectrometry on the molecular ion.

Method: Select the [M+H]⁺ or [M-H]⁻ ion as the precursor ion and subject it to Collision-

Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Analysis: Analyze the resulting fragment ions to elucidate the fragmentation pattern, which

can provide valuable information about the compound's structure.

Biological Activity and Signaling Pathway
Marasmic acid has been reported to interfere with the membrane sensor histidine kinase

MoSln1p in the fungus Magnaporthe oryzae. This interference leads to the superactivation of

the High Osmolarity Glycerol (HOG) pathway, ultimately causing cell death.

High Osmolarity Glycerol (HOG) Signaling Pathway
The HOG pathway is a conserved mitogen-activated protein kinase (MAPK) cascade in fungi

that responds to environmental stress, particularly osmotic stress. The pathway is crucial for

cell survival under hyperosmotic conditions.
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Caption: The High Osmolarity Glycerol (HOG) signaling pathway in fungi and the inhibitory

effect of Marasmic acid.

Conclusion
Marasmic acid remains a fascinating natural product with significant biological activity. While

detailed public spectral data is sparse, the established methodologies for NMR and mass

spectrometry provide a clear path for researchers to fully characterize this and similar

molecules. Understanding its interaction with key fungal signaling pathways, such as the HOG

pathway, opens avenues for the development of novel antifungal agents. Further research into

the synthesis of Marasmic acid analogues and their biological evaluation will be crucial in

harnessing its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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